molecular formula C16H16N2O4 B175853 Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 117330-40-2

Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate

Cat. No.: B175853
CAS No.: 117330-40-2
M. Wt: 300.31 g/mol
InChI Key: AWRWHKJPAKPWLG-UHFFFAOYSA-N
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Description

Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate is an organic compound belonging to the bipyridine family. This compound is characterized by its two pyridine rings, each substituted with a methyl group at the 6-position and ester groups at the 4,4’-positions. It is commonly used in coordination chemistry and has applications in various scientific fields due to its unique structural and electronic properties.

Scientific Research Applications

Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) are some of the hazards associated with this compound .

Future Directions

The compound has been used in the synthesis of novel oligobipyridine ligands . It has potential applications in various fields due to its ability to form complexes with different ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 6,6’-dimethyl-2,2’-bipyridine.

    Esterification: The bipyridine derivative undergoes esterification with dimethyl carbonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products

    Oxidation: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylic acid.

    Reduction: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-diol.

    Substitution: 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-diamides or thioesters.

Comparison with Similar Compounds

Similar Compounds

    6,6’-Dimethyl-2,2’-bipyridine: Lacks the ester groups, making it less versatile in terms of chemical modifications.

    4,4’-Dimethyl-2,2’-bipyridine: Substitution at different positions alters its electronic properties and coordination behavior.

    2,2’-Bipyridine: The parent compound without any methyl or ester substitutions, widely used in coordination chemistry.

Uniqueness

Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate is unique due to the presence of both methyl and ester groups, which enhance its solubility and reactivity. These functional groups allow for further chemical modifications, making it a versatile ligand in various applications.

Properties

IUPAC Name

methyl 2-(4-methoxycarbonyl-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9-5-11(15(19)21-3)7-13(17-9)14-8-12(16(20)22-4)6-10(2)18-14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRWHKJPAKPWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)OC)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556148
Record name Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117330-40-2
Record name Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic approach described in the paper "Practical Bromination Approach to the Synthesis of Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate"?

A1: The paper [] outlines a novel method for synthesizing Dimethyl 6,6’- bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate (2) from Dimethyl 6,6’-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate (1). The key advantage of this method lies in its ability to circumvent the formation of numerous impurities often encountered in direct bromination approaches. This results in a simplified purification process and ultimately a higher overall yield of the target compound (2). The synthesis proceeds through a two-step dibromination and debromination process using diethyl phosphite and N,N-diisopropylethylamine in THF, achieving a 58% overall yield. This improved synthesis has significant implications for researchers working with this class of compounds.

Q2: Can you elaborate on the characteristics of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate as described in the provided research?

A2: While the provided research focuses primarily on the synthesis of Dimethyl 6,6’- bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate (2), it also sheds light on its precursor, this compound (1) []. This compound serves as the starting material for the synthesis of (2), highlighting its importance in the development of potentially valuable derivatives. The research emphasizes the need for efficient and scalable synthetic routes for these compounds, suggesting their potential applications in various fields.

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